molecular formula C16H20ClFN4O B2670985 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride CAS No. 1184966-85-5

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride

Cat. No.: B2670985
CAS No.: 1184966-85-5
M. Wt: 338.81
InChI Key: XTVARVSDKJXEJV-UHFFFAOYSA-N
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Description

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a fluorophenyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as a carbonyl group, under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. The fluorophenyl group can enhance binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(2-chlorophenyl)methanone hydrochloride
  • (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone hydrochloride
  • (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-methylphenyl)methanone hydrochloride

Uniqueness

The uniqueness of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone hydrochloride lies in its specific combination of functional groups. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, distinguishing it from similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-5-3-4-6-14(13)17;/h3-8H,2,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVARVSDKJXEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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